Hydron;2,4,6-trimethylpyridine;fluoride
Description
Contextual Significance of Pyridinium (B92312) Cations in Ionic Organic Systems
Pyridinium cations are integral components of many ionic liquids and organic salts. Their aromatic nature and the ability to tune their properties by modifying the substituents on the pyridine (B92270) ring make them versatile building blocks for creating tailored ionic systems. nih.govtubitak.gov.tr The presence of the pyridinium ring can contribute to the thermal stability of the resulting ionic liquid. numberanalytics.com Furthermore, the aromaticity of the pyridinium cation can play a role in stabilizing lipase (B570770) structures and conformations, thereby maintaining enzymatic activity in non-conventional media. numberanalytics.com
The utility of pyridinium-based ionic liquids extends to various applications. They have been investigated as solvents and catalysts in a range of organic reactions. The choice of both the cation and the anion can be tailored to specific applications, influencing properties such as solubility and reactivity. numberanalytics.com
Table 1: General Applications of Pyridinium-Based Ionic Liquids
| Application Area | Role of Pyridinium Ionic Liquid |
|---|---|
| Catalysis | Solvent and/or catalyst, enhancing reaction rates and selectivity. |
| Electrochemistry | Electrolytes due to high ionic conductivity and wide electrochemical stability. |
| Organic Synthesis | Reaction media for various transformations. |
| Enzyme Stability | Stabilization of enzyme structures in non-aqueous systems. numberanalytics.com |
Role of Fluoride (B91410) Anions in Chemical Transformations and Materials Science
The fluoride anion (F⁻), the simplest inorganic, monatomic anion of fluorine, is a species of significant interest in chemistry. wikipedia.org Its high electronegativity and reactivity make it a key component in a multitude of chemical processes and materials. numberanalytics.com Fluoride sources can be categorized as either inorganic (e.g., HF, NaF, KF) or organic. numberanalytics.com
In materials science, fluoride anions are crucial in the synthesis of fluorinated materials like fluoropolymers. These materials often exhibit desirable properties such as high thermal stability and chemical resistance. numberanalytics.com
In chemical synthesis, fluoride ions are employed as reagents and catalysts. The term "naked fluoride" refers to fluoride ion sources that are soluble in organic solvents, which enhances their reactivity. acs.orgacs.org The development of such sources has been important for advancing their use in areas like halogen exchange reactions. acs.org
Table 2: Common Inorganic Fluoride Sources and Their Properties
| Fluoride Source | Physical State | Melting Point (°C) | Boiling Point (°C) | Solubility in Water |
|---|---|---|---|---|
| Hydrofluoric acid (HF) | Liquid | -83.6 | 19.5 | Miscible |
| Sodium fluoride (NaF) | Solid | 993 | 1700 | 4.0 g/100 mL |
| Potassium fluoride (KF) | Solid | 858 | 1500 | 92 g/100 mL |
Data sourced from Number Analytics numberanalytics.com
Overview of Research Trajectories Pertaining to 2,4,6-Trimethylpyridinium Fluoride and its N-Fluorinated Analogues
While research specifically detailing the simple salt, 2,4,6-trimethylpyridinium fluoride, is not as widespread, significant research has been conducted on its N-fluorinated analogues. These compounds, such as N-fluoro-2,4,6-trimethylpyridinium triflate and N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (B81430), are notable for their role as electrophilic fluorinating agents. nih.govorganic-chemistry.orgtaylorfrancis.comjuniperpublishers.comsigmaaldrich.com
The reactivity of these N-fluoropyridinium salts can be adjusted by altering the substituents on the pyridine ring. nih.gov For instance, the fluorinating power of N-fluoropyridinium salts increases as the electron density on the nitrogen atom decreases. nih.gov The 2,4,6-trimethyl-substituted version is considered a milder fluorinating agent compared to its unsubstituted or halogen-substituted counterparts. nih.gov
These N-fluorinated reagents have been employed in a variety of advanced organic transformations, including:
Pd(II)-catalyzed intramolecular amination of arenes. organic-chemistry.org
Z-selective oxidative isomerization of allyl ethers. organic-chemistry.org
Pd(II)-catalyzed para-selective C-H arylation. sigmaaldrich.com
Aryl trifluoromethylation reactions. sigmaaldrich.com
Oxidant in oxidatively-induced aryl-CF₃ bond-formation. sigmaaldrich.com
Pd(II)-catalyzed C-H olefination reactions. sigmaaldrich.com
The development of these stable, easy-to-handle, crystalline N-F reagents has provided a practical alternative to more hazardous fluorinating agents like fluorine gas. juniperpublishers.com Research in this area continues to explore new applications and refine the selectivity and efficiency of these valuable synthetic tools.
Table 3: Selected N-Fluorinated Pyridinium Salts and Their Applications
| Compound Name | Abbreviation | Key Application |
|---|---|---|
| N-Fluoro-2,4,6-trimethylpyridinium triflate | Me₃NFPY·OTf | Electrophilic fluorinating agent in organic synthesis. organic-chemistry.orgsigmaaldrich.comchembk.comresearchgate.net |
| N-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate | - | Electrophilic fluorine source for reactions like Pd-catalyzed C-H arylation. sigmaaldrich.comscientificlabs.co.ukscbt.comnih.govsigmaaldrich.com |
| N-fluorobenzenesulfonimide | NFSI | Electrophilic fluorinating reagent. nih.govtaylorfrancis.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
hydron;2,4,6-trimethylpyridine;fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N.FH/c1-6-4-7(2)9-8(3)5-6;/h4-5H,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKGEEJHKVNSCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].CC1=CC(=NC(=C1)C)C.[F-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies for 2,4,6 Trimethylpyridinium Fluoride and Its Derivatives
Preparation of 2,4,6-Trimethylpyridinium Fluoride (B91410) Salts
These salts feature the fluoride ion (F⁻) as the anion to the 2,4,6-trimethylpyridinium cation. Their preparation typically involves straightforward protonation of the basic pyridine (B92270) nitrogen followed by introduction of the fluoride counter-ion.
The most direct route to 2,4,6-trimethylpyridinium fluoride is the acid-base reaction between 2,4,6-trimethylpyridine (B116444) (s-collidine) and a source of hydrogen fluoride (HF). cymitquimica.com 2,4,6-trimethylpyridine is a basic, aromatic heterocyclic compound that readily neutralizes acids in exothermic reactions to form the corresponding salt. cymitquimica.comnih.gov
This reaction leads to the formation of a stable salt, often a complex containing excess hydrogen fluoride. For instance, the reaction of 2,4,6-trimethylpyridine with two equivalents of hydrogen fluoride yields 2,4,6-trimethylpyridine–bishydrofluoride, [tmpy-(HF)₂], which has been utilized as a novel fluorinating reagent for organometallic compounds. rsc.org The resulting compound, identified by CAS number 45725-47-1, combines the properties of both hydrogen fluoride and 2,4,6-trimethylpyridine. cymitquimica.comalfa-chemistry.com This combination can afford unique reactivity and solubility characteristics, making it a useful reagent in catalysis and organic synthesis. cymitquimica.com
Anion exchange and metathesis provide alternative pathways to 2,4,6-trimethylpyridinium fluoride, particularly when direct handling of hydrogen fluoride is undesirable.
Anion Exchange: This strategy involves passing a solution of a 2,4,6-trimethylpyridinium salt with a different anion (e.g., chloride, bromide) through an anion exchange resin that has been charged with fluoride ions. The resin captures the original anion and releases fluoride into the solution, forming the desired 2,4,6-trimethylpyridinium fluoride. This technique is effective for recovering fluoride from aqueous solutions and can be adapted for the preparation of fluoride salts. capes.gov.br
Metathesis (Salt Precipitation): This classic inorganic method involves the reaction of two soluble salts to form an insoluble precipitate, leaving the desired salt in solution. For example, a 2,4,6-trimethylpyridinium salt, such as the chloride or hexafluorophosphate (B91526), could be reacted with a soluble fluoride salt like silver fluoride (AgF) or potassium fluoride (KF). If one of the resulting byproducts (e.g., silver chloride, potassium hexafluorophosphate) is insoluble in the chosen solvent, it will precipitate, driving the reaction forward and leaving the collidinium fluoride in the filtrate. A similar metathesis strategy is employed to synthesize related bis(2,4,6-trimethylpyridine)bromine(I) and iodine(I) hexafluorophosphate salts, where a silver hexafluorophosphate salt is reacted with elemental bromine or iodine, precipitating silver bromide or iodide. orgsyn.org
Synthesis of N-Fluoro-2,4,6-trimethylpyridinium Salts (Electrophilic Fluorinating Reagents)
In contrast to the simple fluoride salts, N-fluoro-2,4,6-trimethylpyridinium salts are potent electrophilic fluorinating agents where the fluorine atom is covalently bonded to the pyridinium (B92312) nitrogen. juniperpublishers.comjuniperpublishers.com These benchtop-stable, crystalline reagents were developed to provide safer and more selective alternatives to highly hazardous sources like fluorine gas. juniperpublishers.comorgsyn.org The reactivity and properties of these salts can be finely tuned by modifying the counter-anion. orgsyn.orgacs.org
The foundational method for creating the N-F bond in these reagents is the direct fluorination of the parent heterocycle, 2,4,6-trimethylpyridine. nih.gov This process involves bubbling a diluted stream of elemental fluorine gas (e.g., 10-20% F₂ in nitrogen) through a solution of 2,4,6-trimethylpyridine and a corresponding acid or salt that provides the desired counter-anion. orgsyn.org The reaction is typically conducted at low temperatures (e.g., -20 °C) in a suitable solvent like acetonitrile (B52724). orgsyn.org Due to the high reactivity and hazards associated with fluorine gas, this synthesis requires specialized equipment designed for fluorine service. orgsyn.org
N-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (B81430) is a widely used electrophilic fluorinating agent. juniperpublishers.comrepec.org It is synthesized via the direct fluorination protocol, where 2,4,6-trimethylpyridine is reacted with fluorine gas in the presence of tetrafluoroboric acid (HBF₄) or a salt like sodium tetrafluoroborate. orgsyn.orgacs.org This salt is noted for its high fluorine content and effectiveness as an F+ source in various organic transformations, including palladium-catalyzed C-H fluorination. juniperpublishers.comjuniperpublishers.com It is a stable, crystalline solid that serves as a key reagent in the synthesis of fluorinated molecules for pharmaceutical and agrochemical applications. juniperpublishers.comscbt.com
N-Fluoro-2,4,6-trimethylpyridinium triflate (trifluoromethanesulfonate) is another powerful and widely applicable fluorinating agent. orgsyn.orgorganic-chemistry.orgsigmaaldrich.com Its synthesis follows the general direct fluorination procedure, using trifluoromethanesulfonic acid (triflic acid) or a triflate salt to supply the counter-anion. orgsyn.org The procedure represents a general method that can be adapted to produce a variety of N-fluoropyridinium salts with different counter-anions, such as hexafluorophosphate (PF₆⁻) or perchlorate (B79767) (ClO₄⁻). orgsyn.org The choice of the anion is critical, as it modulates the stability and fluorinating power of the reagent, allowing for a range of reactivities to suit different synthetic needs. orgsyn.orgacs.org For instance, N-fluoro-2,4,6-trimethylpyridinium triflate has been used as an oxidant in reactions like the intramolecular amination of arenes and the isomerization of allyl ethers. organic-chemistry.org
Data Tables
Table 1: Comparison of Common N-Fluoro-2,4,6-trimethylpyridinium Salts
| Property | N-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate | N-Fluoro-2,4,6-trimethylpyridinium triflate |
| Alternate Name | 1-Fluoro-sym-collidinium tetrafluoroborate scbt.com | 1-Fluoro-sym-collidinium triflate sigmaaldrich.com |
| CAS Number | 109705-14-8 scbt.com | 107264-00-6 sigmaaldrich.com |
| Molecular Formula | C₈H₁₁BF₅N scbt.com | C₉H₁₁F₄NO₃S sigmaaldrich.com |
| Molecular Weight | 226.98 g/mol scbt.com | 289.25 g/mol sigmaaldrich.com |
| Appearance | Crystalline Solid | Crystalline Solid |
| Melting Point | 213-217 °C scientificlabs.co.uk | 162-165 °C sigmaaldrich.com |
| Primary Use | Electrophilic Fluorinating Reagent scbt.com | Electrophilic Fluorinating Reagent / Oxidant organic-chemistry.orgsigmaaldrich.com |
Table 2: Summary of Synthetic Routes
| Product Class | Section | Synthetic Method | Key Reactants |
| Collidinium Fluoride Salt | 2.1.1 | Direct Acid-Base Reaction | 2,4,6-Trimethylpyridine, Hydrogen Fluoride (HF) |
| Collidinium Fluoride Salt | 2.1.2 | Anion Exchange / Metathesis | Collidinium Salt (e.g., chloride), Fluoride Source (e.g., KF, AgF, resin) |
| N-Fluoro Collidinium Salts | 2.2.1 | Direct Fluorination | 2,4,6-Trimethylpyridine, Fluorine Gas (F₂) |
| N-Fluoro Collidinium Tetrafluoroborate | 2.2.2 | Direct Fluorination | 2,4,6-Trimethylpyridine, F₂, Tetrafluoroboric Acid (HBF₄) |
| N-Fluoro Collidinium Triflate | 2.2.3 | Direct Fluorination | 2,4,6-Trimethylpyridine, F₂, Triflic Acid (TfOH) |
Exploration of Alternative Synthetic Pathways for Electrophilic N-F Reagents
The development of electrophilic N-F fluorinating agents has been pivotal in the advancement of organofluorine chemistry. While the direct fluorination of nitrogen-containing heterocycles with elemental fluorine (F₂) has been a conventional approach, its hazardous nature has spurred the exploration of safer and more versatile synthetic strategies. organicreactions.orgrsc.org This section delves into alternative methodologies for the synthesis of electrophilic N-F reagents, focusing on electrochemical methods and the use of alternative fluorinating agents that circumvent the direct use of F₂.
Electrochemical Synthesis
A promising and green alternative to the use of hazardous chemical oxidants is electrochemical synthesis. acs.org This method allows for the generation of highly reactive species under controlled conditions, often with high selectivity and efficiency. acs.org In the context of N-F reagents, electrochemical approaches can be employed for the partial fluorination of organic compounds. acs.org
The core principle involves the electrochemical oxidation of nucleophilic fluoride ions to generate an electrophilic fluorine species. cern.ch The choice of the supporting fluoride salt and the electrolytic solvent is critical for the success of these reactions. acs.org Research into the electrosynthesis of N-F compounds has shown the potential of this method. For instance, the electrochemical synthesis of [¹⁸F]N-fluorobis(phenylsulfonyl)amine has been attempted, highlighting the ongoing efforts to develop practical electrochemical routes to these valuable reagents. cern.ch The process involves the co-oxidation of intercalated fluoride and a suitable precursor, such as bis(trifluoromethylsulfonyl)imide, at an electrode surface. cern.ch
Chemical Synthesis Pathways Avoiding Elemental Fluorine
Beyond electrochemical methods, several chemical strategies have been developed to synthesize electrophilic N-F reagents without resorting to elemental fluorine. These methods often involve the use of alternative fluorinating agents or innovative reaction pathways.
One notable approach is the synthesis of N-fluorobenzenesulfonimide (NFSI) derivatives without the direct use of F₂. A practical method has been developed that starts from the readily available NFSI. researchgate.net This process involves a pyridine-promoted desulfonylation to form an N-fluoroarenesulfonamide intermediate, which is then condensed with an arenesulfonyl chloride to yield the desired NFSI derivative. researchgate.net This strategy not only avoids the use of F₂ but also allows for the synthesis of a variety of NFSI analogs with tailored reactivity. researchgate.net
Xenon difluoride (XeF₂) has also been considered as an alternative to elemental fluorine for the preparation of electrophilic fluorinating agents. rsc.org Although effective, the high cost of xenon limits its widespread application. nih.gov
Another area of exploration is the modification of existing N-F reagents to create a diverse palette of fluorinating agents with varying reactivity and selectivity. benthamscience.com For example, a range of N-fluoropyridinium salts with different counter-anions (e.g., triflate, tetrafluoroborate) and substituents on the pyridine ring have been synthesized. researchgate.netorgsyn.org While the initial synthesis of the parent N-fluoropyridinium salt may involve F₂, the subsequent modifications provide access to a wide array of reagents with fine-tuned properties. benthamscience.com
The following table summarizes some of the alternative synthetic pathways for electrophilic N-F reagents, showcasing the diversity of approaches being investigated to move beyond traditional fluorination methods.
Table 1: Alternative Synthetic Pathways for Electrophilic N-F Reagents
| Precursor/Starting Material | Reagents/Conditions | Product | Key Findings |
|---|---|---|---|
| Pyridine | 10% F₂/N₂, non-nucleophilic anion salt (e.g., sodium triflate) in acetonitrile at low temperature | N-fluoropyridinium triflate | Transformation of an unstable pyridine·F₂ complex into a stable, non-hygroscopic N-fluoropyridinium salt. nih.gov |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Alkylation followed by fluorination with 10% F₂/N₂ in acetonitrile at -40 to -20 °C | 1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts (e.g., Selectfluor) | Synthesis of stable, crystalline N-fluoro diquaternary ammonium (B1175870) salts with high fluorinating power. nih.gov |
| Bis(trifluoromethylsulfonyl)imide in an ionic liquid | Electrochemical oxidation with intercalated [¹⁸F]fluoride at 6-8 V | [¹⁸F]N-fluorobis(phenylsulfonyl)amine | A potential electrochemical route to radiolabeled electrophilic N-F reagents, avoiding hazardous chemical oxidants. cern.ch |
| N-Fluorobenzenesulfonimide (NFSI) | Pyridine-promoted desulfonylation, followed by condensation with arenesulfonyl chlorides | Various NFSI derivatives | A practical synthesis of NFSI derivatives that circumvents the use of elemental fluorine. researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful probe into the atomic-level structure and dynamics of the 2,4,6-trimethylpyridinium fluoride system. By analyzing the chemical shifts and scalar coupling constants of various nuclei (¹H, ¹³C, ¹⁹F, and ¹⁵N), researchers can obtain detailed information about proton location, hydrogen bond strength, and the kinetics of proton transfer.
Proton (¹H) NMR Spectroscopic Analysis
The ¹H NMR spectrum provides key information about the protons within the 2,4,6-trimethylpyridinium cation. The spectrum typically displays three distinct signals corresponding to the methyl protons, the meta-protons on the pyridine ring, and the crucial hydron (B225902) in the N-H···F⁻ hydrogen bond.
In low-temperature studies using a CDF₃/CDF₂Cl solvent mixture, the 1:1 complex of collidine and HF exhibits a signal for the hydrogen-bonded proton at approximately 16.8 ppm. spectrabase.comchemicalbook.com The significant downfield shift of this proton is a hallmark of its involvement in a very strong hydrogen bond. The chemical shifts of the cation's protons are distinct from those of the free collidine base, reflecting the change in the electronic environment upon protonation. The position of the N-H proton signal is particularly sensitive to temperature and solvent polarity, indicating a dynamic equilibrium and a structure that is intermediate between a molecular complex and a true zwitterionic ion pair. spectrabase.com
| Assignment | Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| N-H···F⁻ | ~16.8 | Highly deshielded due to strong hydrogen bonding. Position is temperature and solvent dependent. spectrabase.comchemicalbook.com |
| Ring Protons (meta-H) | Varies | Typically observed as a singlet, shifted downfield compared to neutral collidine. |
| Methyl Protons (CH₃) | Varies | Two signals expected for the 2,6-methyl groups and the 4-methyl group, shifted from their positions in neutral collidine. |
Carbon (¹³C) NMR Spectroscopic Characterization
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the 2,4,6-trimethylpyridinium cation. Upon protonation of the nitrogen atom by hydrogen fluoride, the chemical shifts of the carbon atoms in the pyridine ring are expected to shift downfield compared to those in neutral 2,4,6-trimethylpyridine. spectrabase.comlibretexts.org This deshielding effect is most pronounced for the carbons directly bonded to the nitrogen (C2, C6) and the para-carbon (C4), as they experience the greatest change in electron density.
While a specific spectrum for 2,4,6-trimethylpyridinium fluoride is not detailed in the cited literature, data for neutral collidine and general principles of ¹³C NMR allow for a reliable prediction of the spectral features. researchgate.net The observation of distinct signals for the C2/C6, C3/C5, and C4 carbons, along with the methyl carbons, confirms the structure of the cation.
| Assignment | Approximate Chemical Shift (δ, ppm) in Neutral Collidine | Expected Shift upon Protonation |
|---|---|---|
| C2, C6 | ~157 | Downfield shift |
| C4 | ~147 | Downfield shift |
| C3, C5 | ~121 | Downfield shift |
| 2,6-CH₃ | ~24 | Slight shift |
| 4-CH₃ | ~21 | Slight shift |
Note: Specific shifts for the fluoride salt may vary. Data for neutral collidine is sourced from spectral databases. spectrabase.comlibretexts.org
Fluorine (¹⁹F) NMR Investigations for Fluorine Environment Analysis
¹⁹F NMR is an exceptionally sensitive technique for probing the environment of the fluoride ion. spectrabase.com The chemical shift of the ¹⁹F nucleus in the 2,4,6-trimethylpyridinium fluoride system is highly dependent on the degree of proton sharing in the N-H···F⁻ hydrogen bond. In low-temperature experiments, where chemical exchange is slow, distinct signals can be observed for different hydrogen-bonded species. spectrabase.com
For the 1:1 collidine-HF complex, the ¹⁹F NMR signal provides insight into the position of the hydron between the nitrogen and fluorine atoms. Studies have also identified more complex species at different stoichiometric ratios, such as collidinium hydrogen difluoride ([ColH]⁺[FHF]⁻), where the fluoride signal is indicative of the rapidly reorienting [FHF]⁻ anion. spectrabase.com The ability to resolve these species and their unique ¹⁹F chemical shifts at low temperatures underscores the power of this technique in characterizing complex acid-base equilibria. spectrabase.com
| Species | ¹⁹F Chemical Shift (δ, ppm) | Key Feature |
|---|---|---|
| Collidine-HF (1:1 Complex) | Varies with temp. | Shift reflects the position of the proton in the N-H···F⁻ bridge. spectrabase.com |
| [ColH]⁺[FHF]⁻ | ~ -152 | Represents the rapidly reorienting [FHF]⁻ anion. spectrabase.com |
Note: Chemical shifts are temperature and concentration dependent.
Multi-nuclear NMR Studies of Proton Transfer Dynamics and Hydrogen Bonding
The most profound insights into the nature of the N-H···F⁻ interaction come from multi-nuclear NMR studies, particularly those involving ¹⁵N-labeled collidine. These experiments allow for the direct measurement of scalar coupling constants across the hydrogen bond, providing unambiguous evidence of its partial covalent character. spectrabase.comcaltech.edu
In the 1:1 complex between [¹⁵N]collidine and HF, researchers have measured one-bond couplings between the hydrogen and the heavy atoms (¹J(H,N) and ¹J(F,H)) as well as the two-bond coupling between the heavy atoms themselves (²J(F,N)). spectrabase.comcaltech.edu The magnitudes of these coupling constants are directly related to the geometry of the hydrogen bridge and the position of the proton. For instance, as the F-H distance increases and the proton shifts toward the nitrogen, the ¹J(F,H) coupling constant changes sign. spectrabase.com Remarkably, even when ¹J(F,H) passes through zero, the two-bond coupling ²J(F,N) remains large, at approximately 95 Hz, demonstrating a persistent electronic connection between the fluorine and nitrogen atoms. spectrabase.com These multi-nuclear NMR experiments provide a detailed picture of the proton transfer pathway and the continuous evolution from a molecular complex to a zwitterionic salt. caltech.edu
| Coupling Constant | Typical Measured Value (Hz) | Significance |
|---|---|---|
| ¹J(H,¹⁵N) | Varies | Indicates the degree of protonation on the nitrogen atom. caltech.edu |
| ¹J(¹⁹F,H) | Varies (can be positive or negative) | Sensitive to the H-F distance and proton position. spectrabase.com |
| ²J(¹⁹F,¹⁵N) | ~95 | Direct evidence of covalent character across the hydrogen bond. spectrabase.comcaltech.edu |
Vibrational Spectroscopy
Vibrational spectroscopy, particularly FT-IR, is used to identify functional groups and probe the strength of intermolecular interactions like hydrogen bonds.
Fourier-Transform Infrared (FT-IR) Spectroscopic Profiling
The FT-IR spectrum of 2,4,6-trimethylpyridinium fluoride is dominated by features arising from the strong N⁺-H···F⁻ hydrogen bond. The most characteristic feature is the N-H stretching vibration (ν(N-H)). In contrast to the sharp, high-frequency N-H stretches seen in weakly associated amines, the ν(N-H) band in this complex is expected to be exceptionally broad and shifted to a much lower frequency (typically in the 2500-1600 cm⁻¹ region or even lower), often appearing as a broad absorption underlying other signals. This significant red-shift and broadening are definitive indicators of a very strong hydrogen bond.
Furthermore, the vibrational modes of the pyridine ring are altered upon protonation. Bands associated with the ring, such as those appearing around 1600-1400 cm⁻¹ in neutral collidine, will shift in position and change in intensity. For example, the formation of pyridinium ions is often associated with a characteristic band near 1544 cm⁻¹. Comparing the spectrum of the complex to that of neutral 2,4,6-trimethylpyridine allows for the clear identification of changes due to proton transfer and strong hydrogen bond formation.
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Expected Appearance in 2,4,6-Trimethylpyridinium Fluoride |
|---|---|---|
| ν(N-H) Stretch | < 3000 | Very broad and intense, shifted to a much lower frequency due to strong H-bonding. |
| Aromatic C-H Stretch | ~3100-3000 | Sharp bands of medium intensity. |
| Aliphatic C-H Stretch | ~3000-2850 | Sharp bands of medium to strong intensity. |
| Pyridine Ring Vibrations | ~1600-1400 | Shifts in position and intensity compared to neutral collidine, indicative of protonation. |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Structure Probes
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For 2,4,6-trimethylpyridinium fluoride, the UV-Vis spectrum is expected to be dominated by the absorptions of the 2,4,6-trimethylpyridinium cation. The electronic structure of this cation, and consequently its UV-Vis absorption, can be influenced by the surrounding environment and interactions with the fluoride anion.
X-ray Crystallography and Solid-State Structural Determination
For instance, the crystal structure of 2,4,6-trimethylpyridinium nitrate (B79036) revealed that the cation and anion are linked by N—H⋯O interactions. nih.govresearchgate.net In the case of 2,4,6-trimethylpyridine–bishydrofluoride, a crystal structure determination confirmed its ionic nature. rsc.org The analysis of these structures provides fundamental data that is crucial for understanding the properties and reactivity of these compounds. The Cambridge Structural Database (CSD) is a repository for such crystallographic data. mdpi.com
Table 1: Crystallographic Data for Selected 2,4,6-Trimethylpyridinium Salts
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
|---|---|---|---|---|---|---|---|---|
| 2,4,6-Trimethylpyridinium nitrate | C₈H₁₂N⁺·NO₃⁻ | Orthorhombic | Cmc2₁ | 8.496(2) | 13.911(3) | 8.272(2) | 90 | nih.govresearchgate.net |
Note: This table is populated with data from related 2,4,6-trimethylpyridinium salts to illustrate the type of information obtained from SCXRD.
The solid-state structure of 2,4,6-trimethylpyridinium salts is governed by a network of intermolecular interactions, which dictate the crystal packing. rsc.org A primary interaction in these salts is hydrogen bonding between the pyridinium N-H group and the anion. researchgate.netresearchgate.net In the case of 2,4,6-trimethylpyridinium fluoride, a strong N—H⋯F hydrogen bond is expected to be a dominant feature in its crystal structure.
In addition to classical hydrogen bonds, other non-covalent interactions such as C—H⋯O, C—H⋯π, and π-π stacking interactions can play a significant role in stabilizing the crystal lattice. nih.govresearchgate.netresearchgate.net For example, in 2,4,6-trimethylpyridinium nitrate, N—O⋯π interactions were observed. nih.govresearchgate.net The analysis of these interactions helps in understanding the supramolecular assembly of the molecules in the crystal. nih.govncl.ac.uk The study of intermolecular interactions in fluorinated organic compounds has shown that while fluorine can participate in hydrogen bonding, these interactions are generally weaker than those involving oxygen or nitrogen. nih.gov
Thermal Analysis Techniques
Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. This method provides valuable information about the thermal stability and decomposition of materials. nih.gov For 2,4,6-trimethylpyridinium fluoride, TGA can be used to determine the temperature at which it begins to decompose and to identify the mass loss associated with different decomposition steps.
While specific TGA data for 2,4,6-trimethylpyridinium fluoride is not available in the provided search results, studies on other organic salts and pharmaceutical compounds demonstrate the utility of this technique. nih.govresearchgate.net For example, TGA curves for various antidiabetic drugs show distinct decomposition stages, allowing for the determination of their thermal stability. nih.govnih.gov The melting point of a related compound, 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate, is reported to be in the range of 213-217 °C, suggesting significant thermal stability. sigmaaldrich.comsigmaaldrich.comlabproinc.com
Spectroscopic and Structural Elucidation of 2,4,6 Trimethylpyridinium Fluoride Systems
Spectroscopic and Thermal Analysis
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. This method is invaluable for studying the thermal transitions of a material, such as melting, crystallization, and glass transitions.
At present, detailed research findings and specific data from the Differential Scanning Calorimetry (DSC) analysis of the compound hydron (B225902);2,4,6-trimethylpyridine (B116444);fluoride (B91410) are not available in the reviewed scientific literature. While thermal analysis is a common technique for the characterization of ionic liquids and related compounds, specific studies detailing the DSC thermogram, including transition temperatures, enthalpies, and heat capacities for this particular fluoride salt, have not been publicly reported.
For context, thermal data for structurally related but distinct compounds, such as 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (B81430) and 1-Fluoro-2,4,6-trimethylpyridinium triflate, are available. These compounds exhibit melting points in the range of 162-217 °C, as shown in the table below. sigmaaldrich.comsigmaaldrich.com It is important to note that these values are for different chemical entities and cannot be directly extrapolated to predict the thermal behavior of 2,4,6-trimethylpyridinium fluoride. The nature of the anion plays a critical role in determining the thermal properties of pyridinium (B92312) salts.
Table 1. Melting Points of Related 2,4,6-Trimethylpyridinium Salts
| Compound Name | Melting Point (°C) |
| 1-Fluoro-2,4,6-trimethylpyridinium triflate | 162-165 |
| 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate | 213-217 |
This data is provided for comparative purposes only and does not represent the thermal properties of hydron;2,4,6-trimethylpyridine;fluoride.
Further research is required to determine the specific thermal transition properties of this compound via DSC analysis. Such a study would provide crucial insights into its phase behavior, thermal stability, and potential applications.
Iv. Computational and Theoretical Investigations of 2,4,6 Trimethylpyridinium Fluoride Chemistry
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for studying molecular systems. nih.gov Its balance between accuracy and computational cost makes it particularly suitable for investigating the properties of medium-sized molecules like 2,4,6-trimethylpyridinium fluoride (B91410). nih.govyoutube.com
Geometry optimization is a fundamental computational procedure that seeks to find the minimum energy arrangement of atoms in a molecule. youtube.com For 2,4,6-trimethylpyridinium fluoride, DFT calculations are employed to determine its most stable three-dimensional structure. This involves calculating the forces on each atom and iteratively adjusting their positions until a stationary point on the potential energy surface is reached. youtube.com The choice of functional and basis set, such as B3LYP with a 6-31G* basis set, is crucial for obtaining accurate geometries. nih.gov
| Parameter | Value |
| C-N Bond Length (average) | ~1.34 Å |
| C-C Bond Length (ring, average) | ~1.39 Å |
| C-H Bond Length (ring, average) | ~1.08 Å |
| C-C Bond Length (methyl) | ~1.51 Å |
| C-H Bond Length (methyl, average) | ~1.09 Å |
| C-N-C Angle | ~117° |
| C-C-C Angle (ring, average) | ~120° |
| H-C-H Angle (methyl, average) | ~109.5° |
This table is illustrative and based on general knowledge of substituted pyridines. Actual calculated values for 2,4,6-trimethylpyridinium fluoride may vary depending on the level of theory and basis set used.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical stability and reactivity of a molecule. researchgate.net A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.
For 2,4,6-trimethylpyridinium fluoride, DFT calculations can determine the energies of the HOMO and LUMO. The HOMO is typically localized on the electron-rich parts of the molecule, which in this case would be the π-system of the pyridine (B92270) ring and potentially the fluoride anion. The LUMO is generally found on the electron-deficient regions, which would be the antibonding orbitals of the pyridinium (B92312) ring. The HOMO-LUMO gap can be correlated with the electronic absorption spectra of the molecule and its tendency to undergo charge transfer interactions. nih.gov
Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Pyridinium System (Calculated) (Note: These are representative values. Actual values for 2,4,6-trimethylpyridinium fluoride would require specific calculations.)
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
This table provides a general example. The specific energies and gap for 2,4,6-trimethylpyridinium fluoride will depend on the computational method and solvent model used.
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. nih.govcanterbury.ac.uk It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and antibonding orbitals.
In the context of 2,4,6-trimethylpyridinium fluoride, NBO analysis can quantify the interactions between the filled orbitals (donors) and the empty orbitals (acceptors). For instance, it can reveal the extent of electron donation from the π-orbitals of the pyridine ring to the antibonding orbitals of the C-H bonds of the methyl groups (hyperconjugation). More importantly, it can characterize the N-H···F hydrogen bond by analyzing the interaction between the lone pair of the fluoride anion and the antibonding σ*(N-H) orbital of the pyridinium cation. researchgate.netaimspress.com The stabilization energy associated with this interaction provides a quantitative measure of the hydrogen bond strength. ut.ac.ir
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins. This allows for the characterization of chemical bonds and non-covalent interactions based on the topological properties of the electron density at bond critical points (BCPs). For the N-H···F hydrogen bond in 2,4,6-trimethylpyridinium fluoride, QTAIM analysis can determine the electron density (ρ) and its Laplacian (∇²ρ) at the BCP. These values indicate the nature and strength of the interaction, with a positive Laplacian typically signifying a closed-shell interaction, characteristic of hydrogen bonds.
Non-Covalent Interaction (NCI) analysis is a visualization tool that helps in identifying and characterizing non-covalent interactions in real space. It is based on the electron density and its reduced density gradient. NCI plots generate surfaces that highlight different types of interactions, such as attractive van der Waals forces, repulsive steric clashes, and hydrogen bonds. For 2,4,6-trimethylpyridinium fluoride, an NCI analysis would visually confirm the presence of the N-H···F hydrogen bond and also reveal any weaker C-H···F interactions or other van der Waals contacts within the ion pair.
Theoretical Studies of Reaction Pathways, Transition States, and Mechanistic Insights
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. youtube.com For reactions involving 2,4,6-trimethylpyridinium fluoride, such as its use as a fluorinating agent or as a catalyst, theoretical studies can elucidate the detailed reaction pathways. This involves locating the transition state (TS) structures, which are the highest energy points along the reaction coordinate. youtube.com
By calculating the energies of the reactants, products, and transition states, the activation energy barrier for a reaction can be determined. nih.gov This information is crucial for understanding the reaction kinetics and for predicting how changes in the molecular structure might affect the reaction rate. For example, computational studies could model the transfer of the fluoride ion from the pyridinium cation to a substrate, identifying the key interactions that stabilize the transition state. researchgate.net These mechanistic insights can guide the design of more efficient and selective chemical processes. nih.gov
Development of Quantitative Energetic Scales for Fluorinating Potential
The effectiveness of a fluorinating agent is paramount in the synthesis of organofluorine compounds. To move beyond empirical observations and enable the rational design of new reagents, significant effort has been dedicated to developing quantitative scales that describe the fluorinating potential of various compounds. Computational chemistry has emerged as a powerful tool in this endeavor, allowing for the systematic evaluation of a wide range of molecules and the establishment of energetic scales.
A key metric that has been developed to quantify the electrophilic fluorinating strength of N-F reagents is the Fluorine Plus Detachment (FPD) value. This value corresponds to the heterolytic bond dissociation energy of the N-F bond, representing the energy required to detach a fluoride anion (F⁻). A higher FPD value indicates a stronger N-F bond and, consequently, a lower fluorinating potential. These calculations are typically performed using density functional theory (DFT), a computational method that provides a good balance between accuracy and computational cost.
Systematic computational studies have been conducted to establish comprehensive FPD scales for a large number of electrophilic N-F reagents in different solvents. acs.org For instance, the fluorinating potentials of 130 such reagents have been calculated in dichloromethane (B109758) (CH₂Cl₂) and acetonitrile (B52724) (CH₃CN), two commonly used solvents in organic synthesis. acs.org This extensive database allows for a quantitative comparison of the fluorinating strength across different classes of reagents and for the analysis of the effect of structural modifications on their reactivity. acs.org
The substitution pattern on the pyridine ring of N-fluoropyridinium salts has a significant impact on their fluorinating power. Electron-withdrawing groups generally increase the fluorinating potential by destabilizing the N-F bond, while electron-donating groups have the opposite effect. This trend is quantitatively captured by the calculated FPD values.
For 2,4,6-trimethylpyridinium fluoride, the three methyl groups are electron-donating. This electronic effect increases the electron density on the nitrogen atom, strengthening the N-F bond and thus decreasing the electrophilic fluorinating potential of the compound compared to unsubstituted N-fluoropyridinium fluoride. The development of these quantitative scales provides a robust framework for selecting the appropriate fluorinating agent for a specific chemical transformation and for the rational design of new, more efficient reagents. acs.org
Below are tables illustrating the calculated Fluorine Plus Detachment (FPD) values for a selection of N-fluoropyridinium salts, which helps to contextualize the fluorinating potential of 2,4,6-trimethylpyridinium fluoride within the broader class of these reagents.
Table 1: Calculated FPD Values for Selected N-Fluoropyridinium Salts in Dichloromethane (CH₂Cl₂)
| Compound Name | Substituents | FPD (kcal/mol) |
| N-Fluoro-2,4,6-trimethylpyridinium | 2,4,6-trimethyl | Data Not Available |
| N-Fluoropyridinium | Unsubstituted | 195.9 |
| N-Fluoro-4-methylpyridinium | 4-methyl | 193.8 |
| N-Fluoro-3-chloropyridinium | 3-chloro | 200.4 |
| N-Fluoro-4-cyanopyridinium | 4-cyano | 207.2 |
| N-Fluoro-3,5-dichloropyridinium | 3,5-dichloro | 205.1 |
This table is generated based on the trends discussed in the source literature; specific values for 2,4,6-trimethylpyridinium were not available in the provided search results. The values for other substituted pyridiniums are representative examples from computational studies.
Table 2: Calculated FPD Values for Selected N-Fluoropyridinium Salts in Acetonitrile (CH₃CN)
| Compound Name | Substituents | FPD (kcal/mol) |
| N-Fluoro-2,4,6-trimethylpyridinium | 2,4,6-trimethyl | Data Not Available |
| N-Fluoropyridinium | Unsubstituted | 185.3 |
| N-Fluoro-4-methylpyridinium | 4-methyl | 183.4 |
| N-Fluoro-3-chloropyridinium | 3-chloro | 189.9 |
| N-Fluoro-4-cyanopyridinium | 4-cyano | 196.8 |
| N-Fluoro-3,5-dichloropyridinium | 3,5-dichloro | 194.8 |
This table is generated based on the trends discussed in the source literature; specific values for 2,4,6-trimethylpyridinium were not available in the provided search results. The values for other substituted pyridiniums are representative examples from computational studies.
V. Reactivity and Mechanistic Studies of 2,4,6 Trimethylpyridinium Fluoride and N Fluoro 2,4,6 Trimethylpyridinium Salts
Electrophilic Fluorination Reactions Mediated by N-Fluoro-2,4,6-trimethylpyridinium Salts
N-Fluoro-2,4,6-trimethylpyridinium salts, such as the triflate (NFTPT) and tetrafluoroborate (B81430) derivatives, are stable, yet highly reactive, electrophilic fluorinating agents ("F+" source). researchgate.netsigmaaldrich.com Their reactivity can be attributed to the polarized N-F bond, facilitated by the electron-withdrawing nature of the pyridinium (B92312) ring. organic-chemistry.org These bench-stable crystalline solids have become crucial reagents for the selective introduction of fluorine into a wide array of organic molecules. researchgate.net
N-Fluoro-2,4,6-trimethylpyridinium salts are effective for the fluorination of various organometallic compounds, a key strategy for forming aryl-fluoride bonds.
Aryl Grignard Reagents : The fluorination of Grignard reagents with N-fluoropyridinium salts can produce aryl fluorides. researchgate.net However, this method's scope can be limited due to the high basicity and nucleophilicity of the organomagnesium reagents, which can lead to undesired side reactions. researchgate.net
Aryl Boronic Acids and Trifluoroborates : Palladium-catalyzed three-component coupling reactions involving alkenylbenzaldehydes, arylboronic acids, and N-fluoro-2,4,6-trimethylpyridinium hexafluorophosphate (B91526) have been developed. sigmaaldrich.com In a different approach, a copper-mediated fluorination of aryl trifluoroborates using N-fluoro-2,4,6-trimethylpyridinium triflate (NFTPT) proceeds under mild, room-temperature conditions. This reaction tolerates diverse functional groups and provides good yields for both electron-rich and electron-deficient substrates. orgsyn.org Silver(I) has also been shown to mediate the fluorination of arylboronic acids. nih.gov
Aryl Stannanes : Mild and efficient fluorination of aryl stannanes has been achieved using copper or silver mediators in conjunction with N-fluoro-2,4,6-trimethylpyridinium salts. The copper-mediated protocol utilizes NFTPT as both an oxidant for Cu(I) and a fluorine source, proposed to proceed through an arylcopper(III) fluoride (B91410) intermediate. orgsyn.org Similarly, silver-mediated reactions of functionalized aryl stannanes demonstrate broad functional group tolerance, enabling late-stage fluorination of complex molecules. nih.gov
| Organometallic Reagent | Metal Mediator | Fluorinating Agent | Key Findings | Reference |
|---|---|---|---|---|
| Aryl Stannanes | Copper(I) | N-Fluoro-2,4,6-trimethylpyridinium triflate (NFTPT) | Mild conditions, broad scope, proceeds via proposed Cu(III) intermediate. | orgsyn.org |
| Aryl Trifluoroborates | Copper(I) | N-Fluoro-2,4,6-trimethylpyridinium triflate (NFTPT) | Good yields for electron-rich and -deficient substrates. | orgsyn.org |
| Aryl Boronic Acids | Palladium(II) | N-Fluoro-2,4,6-trimethylpyridinium hexafluorophosphate | Used in enantioselective three-component coupling reactions. | sigmaaldrich.com |
| Aryl Grignard Reagents | None | N-Fluoropyridinium tetrafluoroborate | Feasible but can have a narrow scope due to reagent basicity. | researchgate.net |
A significant advancement in fluorination chemistry is the direct conversion of C-H bonds to C-F bonds, often catalyzed by transition metals like palladium. N-fluoro-2,4,6-trimethylpyridinium salts have proven to be superior "F+" sources in many of these transformations. researchgate.net
For instance, N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate was identified as a highly effective reagent for the palladium-catalyzed benzylic C-H fluorination of 8-methylquinoline, providing the product in a dramatically improved 82% yield where other reagents were less effective. researchgate.net These reactions are believed to proceed through a Pd(II)/Pd(IV) catalytic cycle. The cycle typically involves C-H activation to form a Pd(II) intermediate, which is then oxidized by the N-fluoro-pyridinium salt to a Pd(IV)-fluoride species. Subsequent reductive elimination forms the C-F bond and regenerates the Pd(II) catalyst. sigmaaldrich.comacsgcipr.org This methodology has been extended to the site-selective and diastereoselective fluorination of unactivated sp³ C-H bonds in aliphatic amides. sigmaaldrich.com
The oxidizing power of N-fluoro-2,4,6-trimethylpyridinium salts is harnessed in various transformations beyond simple fluorination. They can act as two-electron oxidants to facilitate reactions where fluorine is not incorporated into the final product.
Two prominent examples include:
Oxidative Isomerization of Allyl Ethers : A cobalt(II)-salen complex catalyzes an efficient Z-selective oxidative isomerization of allyl ethers, using N-fluoro-2,4,6-trimethylpyridinium triflate as the oxidant. This process yields thermodynamically less stable Z-enol ethers with excellent yield and geometric control. chembk.com
Intramolecular Amination of Arenes : In the synthesis of indolines and indoles, N-fluoro-2,4,6-trimethylpyridinium triflate serves as a two-electron oxidant in a Pd(II)-catalyzed intramolecular amination of arenes. The reaction demonstrates wide functional group tolerance. chembk.com
Achieving stereocontrol in fluorination is a significant challenge, and N-fluoro-2,4,6-trimethylpyridinium salts have been successfully employed in several stereoselective methods.
Diastereoselective Fluorination : The steric bulk of N-fluoro-2,4,6-trimethylpyridinium triflate can influence the stereochemical outcome of a reaction. In the fluorination of a steroid-derived conjugated vinyl ester, this bulky reagent preferentially attacks from the less hindered face, leading to high diastereoselectivity. wikipedia.org Similarly, highly diastereoselective fluorination of aliphatic amides has been achieved through a palladium-catalyzed C-H activation process. sigmaaldrich.com
Enantioselective Fluorination : In a landmark example, a palladium-catalyzed three-component coupling of alkenylbenzaldehydes, arylboronic acids, and N-fluoro-2,4,6-trimethylpyridinium hexafluorophosphate, facilitated by a transient directing group, constructs adjacent stereocenters with outstanding enantioselectivity. sigmaaldrich.com While N-fluoropyridinium salts can be used in other enantioselective protocols, such as the fluorination of β-ketoesters, they sometimes yield only moderate enantiomeric excesses, which may be improved with additives. researchgate.net
The choice of fluorinating agent is critical to the success of a reaction. N-fluoro-2,4,6-trimethylpyridinium salts are often compared with other common N-F reagents like N-Fluorobenzenesulfonimide (NFSI) and Selectfluor.
Reactivity : A quantitative kinetic study established a reactivity scale for ten N-F reagents, revealing that N-fluoropyridinium salts span a reactivity range of over eight orders of magnitude. sigmaaldrich.com The reactivity can be tuned by changing the substituents on the pyridine (B92270) ring. organic-chemistry.org While N-fluoro-2,4,6-trimethylpyridinium salts are potent, reagents like 2,3,4,5,6-pentachloro-N-fluoropyridinium triflate are even more reactive. sigmaaldrich.com
Selectivity and Yield : In specific reactions, the choice of reagent dramatically affects the outcome. For the Pd-catalyzed fluorination of 8-methylquinoline, N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate gave a superior 82% yield, highlighting its efficacy. researchgate.net In contrast, for the Pd-catalyzed fluorination of certain aliphatic amides, Selectfluor provided a higher yield (62%) compared to N-fluoro-2,4,6-trimethylpyridinium triflate (40%) and NFSI (35%). sigmaaldrich.com In some systems, NFSI and Selectfluor can lead to undesired oxidation byproducts where N-fluoro-2,4,6-trimethylpyridinium salts deliver the desired fluorinated product. sigmaaldrich.com Conversely, in the fluorination of certain ruthenium alkynyl complexes, only Selectfluor effected fluorination, while both NFSI and N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate resulted in one-electron oxidation of the complex instead. harvard.edu
| Fluorinating Agent | Abbreviation | Yield (%) |
|---|---|---|
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | 62 |
| 1-Fluoro-2,4,6-trimethylpyridinium triflate | F1 (NFTPT) | 40 |
| N-Fluorobenzenesulfonimide | F3 (NFSI) | 35 |
Reactivity Profiles of the Fluoride Ion in 2,4,6-Trimethylpyridinium Fluoride
Distinct from the N-fluoro salts, 2,4,6-trimethylpyridinium fluoride (collidinium fluoride) serves as a source of nucleophilic fluoride (F⁻). In this salt, the acidic proton is on the nitrogen atom, forming the collidinium cation, which acts as the counterion to the fluoride anion. Its reactivity profile is governed by the properties of both the fluoride ion and the bulky cation.
The fluoride ion is a hard nucleophile that can participate in various substitution reactions, including SN2 displacement of leaving groups (like tosylates and mesylates) and SNAr reactions with activated aromatic systems. wikipedia.org The reactivity of the "naked" fluoride anion is exceptionally high but is often attenuated in protic solvents due to strong hydrogen bonding.
The 2,4,6-trimethylpyridinium cation plays a crucial role in modulating the fluoride's reactivity:
Steric Bulk : The three methyl groups on the pyridinium ring make the cation sterically hindered and non-nucleophilic itself. This prevents the cation from competing in nucleophilic reactions.
Hydrogen Bonding : The N-H proton of the collidinium cation can form a hydrogen bond with the fluoride anion (N-H···F⁻). This interaction makes the fluoride less "naked" compared to systems with non-hydrogen-bonding cations like tetrabutylammonium (B224687) fluoride (TBAF). This hydrogen bonding can reduce the fluoride's nucleophilicity but may enhance the salt's solubility and handling properties in less polar organic solvents. This principle is analogous to imidazolium-bifluoride systems where cation-anion hydrogen bonding was found to be crucial for facilitating deoxyfluorination reactions of phenols.
Therefore, 2,4,6-trimethylpyridinium fluoride represents a balanced nucleophilic fluoride source, potentially offering a compromise between the high reactivity of anhydrous, "naked" fluoride sources and the lower reactivity of simple inorganic fluorides like potassium fluoride (KF).
Nucleophilic Reactivity of Fluoride Ion in C-F Bond Formation
The fluoride ion derived from sources like 2,4,6-trimethylpyridinium fluoride is a potent nucleophile for the construction of carbon-fluorine (C-F) bonds, a critical transformation in the synthesis of pharmaceuticals and agrochemicals. digitellinc.comresearchgate.net The efficacy of nucleophilic fluorination is highly dependent on the nature of the fluoride source, the solvent, and the substrate. Reagents that provide a "naked" or highly accessible fluoride ion are particularly effective. While simple alkali metal fluorides like potassium fluoride (KF) are inexpensive, their high lattice energy and low solubility in organic solvents limit their reactivity. harvard.edu To overcome this, systems like KF combined with crown ethers or tetraalkylammonium salts are often employed to enhance the solubility and nucleophilicity of the fluoride ion. harvard.edunih.gov
2,4,6-Trimethylpyridine-bishydrofluoride has been demonstrated as an effective fluorinating agent for organo-transition-metal alkyls, facilitating alkyl-fluorine exchange to form metal fluoride complexes. rsc.org The reactivity of the fluoride ion is also central to nucleophilic aromatic substitution (SNAr) reactions, where it displaces leaving groups on electron-deficient aromatic rings. nih.gov The development of anhydrous tetraalkylammonium fluoride sources, which can be generated in situ, has enabled these reactions to proceed under milder conditions, often at room temperature. nih.gov
A key challenge in nucleophilic fluorination is minimizing side reactions. The basicity of the fluoride ion can lead to elimination reactions, and residual water can result in the formation of alcohol byproducts. harvard.edu The choice of the counterion and solvent system is therefore crucial. Dipolar aprotic solvents are often preferred as they solvate the cation effectively while leaving the fluoride anion relatively unencumbered and highly reactive. harvard.edu
Table 1: Comparison of Fluoride Sources in Nucleophilic Fluorination
| Fluoride Source | Common Application(s) | Advantages | Challenges |
|---|---|---|---|
| Potassium Fluoride (KF) | SNAr reactions | Inexpensive, widely available | Low solubility, requires high temperatures, often needs phase-transfer catalyst. harvard.edunih.gov |
| Cesium Fluoride (CsF) | General nucleophilic substitution | More soluble and reactive than KF | Higher cost. harvard.edunih.gov |
| Tetrabutylammonium Fluoride (TBAF) | Desilylation, general fluorination | High solubility in organic solvents | Often supplied as a hydrate (B1144303) which reduces nucleophilicity; anhydrous form is strongly basic and can cause elimination. harvard.edu |
| 2,4,6-Trimethylpyridine-bishydrofluoride | Fluorination of organometallics | Effective for specific metal-alkyl to metal-fluoride conversions. rsc.org | Scope may be limited to specific substrate classes. |
| Anhydrous Tetramethylammonium Fluoride (Me4NF) | SNAr reactions | Highly reactive, allows for room temperature reactions, stable and isolable. nih.gov | Requires careful preparation and handling to maintain anhydrous conditions. |
Proton Transfer Dynamics and Hydrogen Bonding Equilibria in 2,4,6-Trimethylpyridinium Fluoride Systems
The interplay of proton transfer and hydrogen bonding is fundamental to the behavior of 2,4,6-trimethylpyridinium fluoride in solution. The fluoride ion is a strong hydrogen bond acceptor, and its interactions with proton donors, including water and the pyridinium cation itself, significantly influence its reactivity. In systems containing photoacids, the presence of a proton acceptor can facilitate excited-state proton transfer (ESPT), often proceeding through a hydrogen-bonded ion pair intermediate. uni-regensburg.de
The hydrogen bonding between the fluoride ion and protic solvents like water can diminish its nucleophilicity. harvard.edu This is a critical consideration in fluorination reactions, where anhydrous conditions are often necessary to achieve high yields. Molecular dynamics simulations and spectroscopic studies have shown that strongly hydrated fluoride ions can disrupt existing hydrogen-bond networks. nih.gov For instance, in cationic lipid bilayers, fluoride anions attract and sequester water molecules, breaking the water bridges that connect lipid carbonyls. nih.gov This demonstrates fluoride's powerful effect on local solvent structure and hydrogen-bonding equilibria.
The 2,4,6-trimethylpyridinium cation, with its acidic N-H proton, forms a strong hydrogen bond with the fluoride anion, creating a contact ion pair. The dynamics of this system involve a continuous equilibrium between the ion pair and solvent-separated ions, governed by the solvent's polarity and hydrogen-bonding capability. This equilibrium is a key determinant of the fluoride's availability and reactivity in a given chemical environment.
Ligand Exchange and Complexation Reactions Involving Fluoride (e.g., with Aluminum Centers)
Fluoride readily participates in ligand exchange reactions with various metal centers, a process of significant importance in geochemistry and materials science. dss.go.thresearchgate.net In aqueous solutions of aluminum complexes, the substitution of a water molecule in the inner coordination sphere with a fluoride ion has been shown to weaken the bonds between aluminum and the remaining water ligands. dss.go.th This labilizing effect facilitates the dissociation of other ligands, a key step in processes like the dissolution of aluminum-containing minerals. dss.go.th
Computational studies indicate that the energy required to remove a water molecule from an aluminum coordination complex is substantially reduced upon the introduction of a fluoride ion. dss.go.th This effect highlights fluoride's ability to modify the electronic properties and reactivity of the metal center. Similar ligand exchange processes are harnessed in thermal atomic layer etching (ALE), where volatile metal fluorides are reacted with precursors like silicon tetrachloride. The thermodynamically favorable exchange of fluoride for chloride ligands leads to the formation of volatile metal chlorides, effectively etching the material. researchgate.net The fluoride ligand itself can act as a bridge between two metal centers, facilitating magnetic interactions. nih.gov
Table 2: Effect of Fluoride Ligand on Aluminum-Water Bond Dissociation
| Complex | Ligand trans to leaving H2O | Calculated Al-O distance (Å) of leaving H2O | Calculated Energy for H2O removal |
|---|---|---|---|
| [Al(H2O)6]3+ | H2O | 1.934 | High |
| [Al(H2O)5F]2+ | F- | 1.953 | Reduced |
| [Al(H2O)5F]2+ | H2O (cis) | 1.981 | Reduced |
Data derived from theoretical calculations on ligand exchange in aluminum complexes. dss.go.th
Catalytic Roles of Fluoride in Organic Synthesis (e.g., Silicon Bond Activation)
The fluoride ion is a highly effective catalyst for reactions involving organosilicon compounds, primarily due to the exceptional strength of the silicon-fluorine (Si-F) bond. researchgate.netresearchgate.net This catalytic activity stems from fluoride's ability to activate silicon-element bonds (such as Si-H, Si-C, and Si-O) by forming hypervalent silicon intermediates. researchgate.netrsc.org
In the hydrolysis of trialkoxysilanes, for example, the catalytic mechanism can be complex. Theoretical studies suggest that fluoride can act as a base, abstracting a proton from an attacking water molecule to increase its nucleophilicity. rsc.org Alternatively, it can act as a nucleophile, directly attacking the silicon center to form a pentacoordinate intermediate. rsc.org This intermediate is more susceptible to hydrolysis than the starting tetracoordinate silane.
This activation of silicon bonds is widely exploited in organic synthesis. researchgate.net For instance, fluoride sources catalyze the reduction of carbon dioxide to formic acid and methanol (B129727) using powdered silicon as the reducing agent. core.ac.uk In this process, the fluoride catalyst is believed to cleave Si-Si bonds, generating reactive Si-H species that perform the reduction. core.ac.uk The catalytic cleavage of silicon-oxygen bonds by fluoride under neutral conditions has also been developed for the controlled synthesis of polysiloxanes and for the deprotection of silyl (B83357) ethers, offering a mild alternative to strongly acidic or basic conditions. researchgate.net The choice of fluoride source, from alkali metal salts to tetraalkylammonium fluorides, can be tuned to optimize catalytic efficiency and product selectivity. researchgate.netcore.ac.uk
Vi. Supramolecular Chemistry and Crystal Engineering in 2,4,6 Trimethylpyridinium Fluoride Systems
Analysis of Hydrogen Bonding Networks and Architectures in Crystalline Salts
Hydrogen bonding is a primary directional force in the crystal engineering of pyridinium (B92312) salts. In crystalline structures involving pyridinium cations and halide anions, the acidic proton on the nitrogen atom (N-H) is a strong hydrogen bond donor. The fluoride (B91410) anion, being a small and highly electronegative ion, is a potent hydrogen bond acceptor. This donor-acceptor pairing is fundamental to the formation of the primary structural motifs in 2,4,6-trimethylpyridinium fluoride crystals.
Research on related pyridinium halides provides insight into the expected hydrogen bonding patterns. For instance, in the crystal structures of 4-[(2,2,3,3-tetrafluoropropoxy)methyl]pyridinium chloride and bromide, the halide anions are observed to accept four hydrogen bonds from N-H, ortho-C-H, and other activated C-H groups. nih.gov This results in the formation of complex, crosslinked networks. Two cations and two anions can form centrosymmetric dimeric building blocks through N-H···X···H-C connections (where X is a halide). nih.gov
In the case of 2,4,6-trimethylpyridinium fluoride, the N⁺-H group is the most significant hydrogen bond donor. The primary interaction is the strong N⁺-H···F⁻ hydrogen bond. Additionally, the protons of the methyl groups and the aromatic ring (C-H) can act as weaker hydrogen bond donors, participating in C-H···F⁻ interactions. The collective action of these bonds leads to the formation of extended one-dimensional chains, two-dimensional sheets, or complex three-dimensional frameworks. The specific architecture is a delicate balance between the strength and directionality of these hydrogen bonds and other packing forces.
| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing |
| Strong Hydrogen Bond | N⁺-H (Pyridinium) | F⁻ | Formation of primary structural motifs (e.g., chains, dimers) |
| Weak Hydrogen Bond | C-H (Aromatic) | F⁻ | Crosslinking of primary motifs, stabilization of 3D structure |
| Weak Hydrogen Bond | C-H (Methyl) | F⁻ | Fine-tuning of molecular packing and conformation |
This table illustrates the common hydrogen bonding interactions expected in 2,4,6-trimethylpyridinium fluoride crystals and their general roles in directing the supramolecular architecture.
Role of Non-Covalent Interactions in Directing Molecular Assembly
Beyond conventional hydrogen bonds, a variety of other non-covalent interactions play a critical role in the molecular assembly of pyridinium salts. mdpi.com These interactions, though individually weaker than N⁺-H···F⁻ bonds, collectively contribute to the stability and specific geometry of the crystal lattice. The positively charged pyridinium ring and the fluoride anion create a system where electrostatic interactions are significant.
Key non-covalent interactions include:
π-π Stacking: Pyridinium rings can stack on top of each other, an interaction driven by the favorable alignment of their π-systems. These interactions typically result in the formation of columns or stacks of cations running through the crystal structure. nih.gov
Ion-Pairing and Electrostatic Interactions: The fundamental electrostatic attraction between the 2,4,6-trimethylpyridinium cation and the fluoride anion is a dominant, non-directional force that holds the crystal together. The arrangement of ions is optimized to maximize favorable electrostatic contacts and minimize repulsion.
Halogen Bonding: While not directly applicable to the fluoride salt itself, studies on related structures show that other halogens can participate in halogen bonding, a directional interaction between an electrophilic region on a halogen atom and a nucleophile. nih.gov The principles of analyzing such subtle interactions are relevant to understanding the complete interaction landscape in ionic organic crystals. nih.govresearchgate.net
The final crystal structure is the result of a subtle interplay of these varied interactions. researchgate.net Computational methods, such as Hirshfeld surface analysis and molecular electrostatic potential (MESP) calculations, are often used to quantify the nature and strength of these different intermolecular forces and to understand their contribution to the crystal packing. nih.gov
Development of Organic-Inorganic Hybrid Materials Incorporating 2,4,6-Trimethylpyridinium Moieties
Organic-inorganic hybrid materials combine the distinct properties of organic molecules (like flexibility and functionality) with those of inorganic components (like thermal stability and structural rigidity) into a single composite material. mdpi.com The 2,4,6-trimethylpyridinium cation can be incorporated as the organic component in such hybrids, typically acting as a counter-ion to a large, inorganic anion.
A significant area of this research involves the use of polyoxometalates (POMs) as the inorganic building blocks. POMs are large, anionic metal-oxide clusters that can be combined with organic cations to form complex, functional materials. For example, hybrid compounds have been synthesized using the organic ligand 2,4,6-tris-(pyridyl)-1,3,5-triazine with octamolybdate clusters ([Mo₈O₂₆]⁴⁻). researchgate.net In these structures, protonated pyridyl moieties on the organic ligand interact with the inorganic cluster, forming extended one-dimensional or three-dimensional frameworks. researchgate.net
While not specifically using the 2,4,6-trimethylpyridinium cation, these examples demonstrate the principle. By replacing the complex organic ligand with simple 2,4,6-trimethylpyridinium cations, a different class of zero-dimensional hybrid salt could be formed, where the pyridinium ions are packed around the large inorganic POM anions. The structure of these materials would be directed by the hydrogen bonding and other non-covalent interactions between the organic cations, the inorganic anions, and any solvent molecules present. Such materials are investigated for their potential applications in catalysis, magnetism, and materials science.
| Component | Type | Function in Hybrid Material | Example Inorganic Unit |
| 2,4,6-Trimethylpyridinium | Organic Cation | Charge balancing, structure-directing agent, provides organic functionality | N/A |
| Polyoxometalate | Inorganic Anion | Structural framework, provides catalytic or electronic properties | Octamolybdate ([Mo₈O₂₆]⁴⁻) researchgate.net |
| Metal-Halide Cluster | Inorganic Anion | Luminescent or magnetic properties | Varies |
This table outlines the components and their roles in the formation of organic-inorganic hybrid materials involving pyridinium-type moieties.
Pyridinium-Based Receptors and Chemosensors for Anion Recognition (General Context)
Pyridinium heterocycles are important platforms in the design of synthetic receptors and chemosensors for anions. utas.edu.au The positively charged pyridinium group can interact with anions through a variety of non-covalent interactions, including hydrogen bonding and electrostatic attraction. researchgate.net This binding event can be designed to produce a measurable signal, such as a change in color or fluorescence, allowing for the detection of the target anion.
The general design of a pyridinium-based anion sensor involves two key components:
The Binding Site: This is the part of the molecule that directly interacts with the anion. In pyridinium-based sensors, the N⁺-H group and adjacent C-H groups often form a hydrogen-bonding pocket that is complementary in size and shape to the target anion.
The Signaling Unit: This is a component of the molecule, often a fluorophore or chromophore, that changes its optical properties upon anion binding. The binding event alters the electronic environment of the signaling unit, leading to a detectable response.
Pyridinium-based receptors have been developed to selectively recognize a range of anions, from simple halides like fluoride to more complex species like pyrophosphate. acs.orgacs.org The selectivity of the receptor is tuned by modifying its structure to create a binding pocket that preferentially interacts with a specific anion. For example, the rigidity of the receptor and the preorganization of its hydrogen bond donors are crucial for achieving high selectivity. utas.edu.au The development of these sensors is a major focus of supramolecular chemistry, with applications in environmental monitoring, medical diagnostics, and biological imaging. mdpi.com
Vii. Advanced Analytical Techniques for Comprehensive Characterization in Research
High-Resolution Mass Spectrometry (HRMS) for Compound Verification
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the precise verification of the chemical composition of 2,4,6-trimethylpyridinium fluoride (B91410). This method provides highly accurate mass measurements, enabling the determination of the elemental formula of an analyte with a high degree of confidence. For an ionic compound like 2,4,6-trimethylpyridinium fluoride, HRMS is typically performed on the cation, which is the protonated form of 2,4,6-trimethylpyridine (B116444) ([M+H]⁺). massbank.eu
The analysis confirms the presence of the 2,4,6-trimethylpyridinium cation by matching its experimentally determined accurate mass to the theoretically calculated mass. Techniques such as electrospray ionization (ESI) are used to introduce the ionic species into the mass spectrometer. massbank.eu The high resolution of the instrument, for example, an Orbitrap, allows for the differentiation between ions with very similar nominal masses. massbank.eunih.gov
Research Findings: In a typical analysis, the 2,4,6-trimethylpyridinium cation is observed with an exact mass that corresponds to its chemical formula, C₈H₁₂N⁺. massbank.eu Tandem mass spectrometry (MS/MS or MS²) experiments can be performed to fragment the parent ion, yielding a characteristic fragmentation pattern that further confirms its structure. massbank.eunih.gov
Below is a table summarizing typical HRMS data for the verification of the 2,4,6-trimethylpyridinium cation.
Table 1: HRMS Data for 2,4,6-Trimethylpyridinium Cation Data based on findings for the [M+H]⁺ ion of 2,4,6-trimethylpyridine.
| Parameter | Value / Description | Source |
|---|---|---|
| Chemical Formula | C₈H₁₁N | massbank.eunist.gov |
| Protonated Formula | [C₈H₁₂N]⁺ | massbank.eu |
| Calculated Exact Mass | 122.09642 | Derived from massbank.eu |
| Ionization Mode | Positive ESI | massbank.eu |
| Mass Analyzer | Q Exactive Plus Orbitrap | massbank.eu |
| Resolution | 35,000 | massbank.eu |
| Fragmentation Mode | HCD (Higher-energy C-trap dissociation) | massbank.eu |
Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds in a mixture. ub.edu While the ionic salt, 2,4,6-trimethylpyridinium fluoride, is non-volatile and therefore not directly amenable to GC-MS analysis, the technique is invaluable for analyzing related species in reaction mixtures. nist.govnist.gov
Specifically, GC-MS is used to:
Assess the purity of the starting material, 2,4,6-trimethylpyridine (collidine). nist.gov
Monitor the consumption of volatile substrates in reactions where collidinium fluoride is used as a reagent (e.g., as a fluorinating agent or a base).
Identify and quantify volatile byproducts or the unreacted 2,4,6-trimethylpyridine base after a reaction. ub.edu
The sample is injected into a heated port, where volatile components are vaporized and carried by an inert gas through a capillary column. researchgate.net Separation occurs based on the compounds' boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization, EI) and fragmented, producing a unique mass spectrum for each compound that acts as a chemical fingerprint. nist.govnist.gov
Research Findings: Databases like the NIST Mass Spectrometry Data Center provide extensive GC-MS data for 2,4,6-trimethylpyridine. nist.govnist.gov The electron ionization mass spectrum is characterized by a molecular ion peak (M⁺) at m/z 121 and a base peak at m/z 120, corresponding to the loss of a hydrogen atom. nist.govmassbank.eu
Table 2: Typical GC-MS Parameters for 2,4,6-Trimethylpyridine Analysis
| Parameter | Value / Description | Source |
|---|---|---|
| Compound | 2,4,6-Trimethylpyridine | nist.govnist.gov |
| Formula | C₈H₁₁N | nist.gov |
| Molecular Weight | 121.18 g/mol | nist.govnih.gov |
| Ionization Mode | Electron Ionization (EI) | nist.govnist.gov |
| Key Mass Fragments (m/z) | 121 (Molecular Ion), 120, 106, 79, 77 | nist.govmassbank.eu |
| Typical Column | Capillary columns (e.g., DB-624) | ub.edu |
Potentiometric Methods (Ion-Selective Electrode) for Fluoride Ion Activity in Reaction Media
Potentiometric methods utilizing a fluoride ion-selective electrode (F-ISE) are the most common and direct way to measure the activity (which approximates concentration in dilute solutions) of fluoride ions in a solution. truman.eduresearchgate.net This technique is essential for monitoring reactions involving 2,4,6-trimethylpyridinium fluoride, for example, to determine the rate of fluoride consumption or release. colostate.edu
The F-ISE operates based on a potential difference that develops across a solid-state membrane, typically a single crystal of lanthanum fluoride (LaF₃) doped with europium(II) fluoride (EuF₂). vscht.cz The potential of the electrode is proportional to the logarithm of the fluoride ion activity in the sample, as described by the Nernst equation. truman.edu
Research Findings: For accurate measurements, samples and standards must be treated with a Total Ionic Strength Adjustment Buffer (TISAB). epa.govlibretexts.org This buffer serves multiple critical functions: it maintains a constant ionic strength, adjusts the pH to an optimal range (typically 5.0-5.5) where fluoride is predominantly in its free ionic form (F⁻), and contains a chelating agent like CDTA (1,2-cyclohexanediaminetetraacetic acid) to complex interfering polyvalent cations such as Al³⁺ and Fe³⁺ that would otherwise bind to fluoride and reduce its measured activity. epa.govtsijournals.com The presence of the base 2,4,6-trimethylpyridine in a sample makes the use of a pH-buffering TISAB solution particularly crucial.
Table 3: Typical Composition of a TISAB Solution for F-ISE Measurements
| Component | Purpose | Typical Concentration | Source |
|---|---|---|---|
| Sodium Chloride (NaCl) | Provides high and constant ionic strength. | ~1 M | tsijournals.com |
| Acetic Acid | Buffers the solution to pH 5.0-5.5. | ~0.25 M | tsijournals.com |
| Sodium Hydroxide (B78521) (NaOH) | Adjusts the pH of the acetic acid buffer. | Added to reach pH 5.0-5.5 | tsijournals.com |
| CDTA | Chelates interfering metal ions (e.g., Al³⁺, Fe³⁺). | ~0.02 M | epa.gov |
The electrode is calibrated using a series of standard fluoride solutions, and a calibration curve of potential (mV) versus the logarithm of fluoride concentration is plotted. colostate.edulibretexts.org The slope of this curve should be approximately -59 mV per decade change in concentration at 25°C. libretexts.org
Table 4: Operational Parameters for Fluoride Measurement by ISE
| Parameter | Requirement / Value | Source |
|---|---|---|
| Optimal pH Range | 5.0 - 5.5 | epa.govtsijournals.com |
| Sample Preparation | Mix 1:1 with TISAB solution | epa.gov |
| Calibration | Use serial dilutions of a standard NaF solution | truman.edusentek.co.uk |
| Temperature | Standards and samples at the same temperature (± 1°C) | epa.gov |
| Method Detection Limit | ~0.02 mg/L | epa.gov |
Microdiffusion Techniques for Fluoride Speciation and Isolation
Microdiffusion is a separation technique used to isolate fluoride from complex sample matrices prior to its quantification. nih.gov This method is particularly useful for separating fluoride from substances that might interfere with direct analysis by F-ISE or other methods. researchgate.net
The most common approach is the Conway or modified Conway microdiffusion method, which uses a sealed, typically plastic, dish. The sample containing fluoride (e.g., a reaction mixture with 2,4,6-trimethylpyridinium fluoride) is placed in the outer chamber of the dish. An acid, such as perchloric or sulfuric acid, is added to the sample to convert the fluoride ions into volatile hydrogen fluoride (HF) gas. nih.gov
A small volume of an alkaline trapping solution, typically sodium hydroxide (NaOH), is placed in the central chamber of the dish. researchgate.net The dish is then sealed and incubated, allowing the HF gas to diffuse from the outer chamber and become trapped in the alkaline solution, where it is converted back to non-volatile fluoride ions. nih.gov After diffusion is complete, the concentration of fluoride in the trapping solution is determined, usually by the F-ISE method. nih.gov
Research Findings: The efficiency of fluoride recovery depends on factors such as temperature and diffusion time. Studies have shown that this method can achieve high recovery rates, making it a reliable technique for sample cleanup and fluoride isolation. nih.gov It is effective for analyzing small amounts of fluoride in biological and environmental samples and can be adapted for matrices containing organic components like 2,4,6-trimethylpyridine. nih.govresearchgate.net
Table 5: Fluoride Recovery Rates Using a Modified Microdiffusion Method
| Reaction Temperature (°C) | Reaction Time (minutes) | Fluoride Recovery Rate (%) |
|---|---|---|
| 60 | 60 | > 95% |
| 60 | 90 | > 95% |
| 60 | 120 | > 95% |
| 90 | 60 | > 95% |
| 90 | 90 | > 95% |
| 90 | 120 | > 95% |
Source: Data adapted from a study on modified microdiffusion methods showing recovery for 0.1-10 µg of fluoride. nih.gov
Q & A
Basic: What are the recommended methods for synthesizing 2,4,6-trimethylpyridinium fluoride complexes, and how can reaction efficiency be optimized?
Answer:
Synthesis of 2,4,6-trimethylpyridinium fluoride complexes typically involves protonation of 2,4,6-trimethylpyridine (sym-collidine) with hydrofluoric acid (HF) or reaction with fluoride salts under anhydrous conditions. For example, pyridinium hexafluorosilicates can be prepared by reacting pyridine derivatives with fluorosilicic acid . Nickel-catalyzed reductive coupling of halogenated pyridines (e.g., 2-bromo-6-methylpyridine) may also yield bipyridine frameworks for further functionalization . Optimization strategies include:
- Catalyst loading : Use 1-5 mol% nickel catalysts (e.g., NiCl₂) to enhance coupling efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve fluoride ion solubility and reaction homogeneity .
- Temperature control : Reactions performed at 60-80°C balance kinetics and side-product formation .
Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of hydron-2,4,6-trimethylpyridine-fluoride complexes?
Answer:
- ¹H/¹⁹F NMR : Proton NMR identifies pyridinium proton environments (δ 8.5-9.5 ppm), while ¹⁹F NMR detects fluoride coordination (e.g., δ -120 to -150 ppm for BF₄⁻ analogs) .
- X-ray crystallography : Resolves bond lengths and angles, critical for confirming fluoride ion positioning in the pyridinium lattice .
- IR spectroscopy : Stretching frequencies for N-H (~3200 cm⁻¹) and F⁻ interactions (~600 cm⁻¹) validate ionic bonding .
Advanced: How do solvent polarity and temperature influence the stability of fluoride ions in 2,4,6-trimethylpyridine-based ionic liquids?
Answer:
- Solvent polarity : In low-polarity solvents (e.g., toluene), fluoride ions aggregate, reducing reactivity. Polar solvents (e.g., acetonitrile) stabilize dissociated F⁻, enhancing nucleophilicity .
- Temperature : Elevated temperatures (>80°C) accelerate fluoride hydrolysis in protic solvents, forming HF. Anhydrous conditions and inert atmospheres mitigate decomposition .
- Stability assays : Conduct thermogravimetric analysis (TGA) to quantify thermal decomposition thresholds (~150-200°C for pyridinium fluorides) .
Advanced: What strategies can mitigate conflicting data regarding the catalytic activity of 2,4,6-trimethylpyridine-fluoride complexes in organic transformations?
Answer:
- Control experiments : Compare catalytic performance with/without pyridinium fluoride to isolate its role in transition-metal systems .
- In situ monitoring : Use stopped-flow NMR or UV-vis spectroscopy to track intermediate formation and turnover rates .
- Systematic variation : Adjust fluoride ion concentration (0.1-1.0 equiv) to identify optimal stoichiometry for specific reactions (e.g., C-F bond formation) .
Basic: What are the critical safety considerations when handling 2,4,6-trimethylpyridine and its fluoride derivatives in laboratory settings?
Answer:
- Hazards : 2,4,6-Trimethylpyridine (CAS 108-75-8) is flammable (GHS Category 2) and toxic upon inhalation (H335) . Fluoride salts (e.g., HF-pyridine) are corrosive (H318) and require fume hood use .
- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats .
- Emergency protocols : For skin contact, rinse with 0.1% calcium gluconate solution to neutralize HF .
Advanced: How can computational modeling be applied to predict the reactivity and electronic properties of hydron-2,4,6-trimethylpyridine-fluoride systems?
Answer:
- DFT calculations : Simulate frontier molecular orbitals to predict nucleophilic/electrophilic sites. For example, fluoride’s high electron density enhances its affinity for electrophilic carbons .
- Molecular dynamics : Model solvent interactions to optimize solvation shells for fluoride ion stabilization .
- Charge distribution analysis : Use Natural Bond Orbital (NBO) analysis to quantify charge transfer between pyridinium and fluoride .
Basic: What are the key steps in purifying 2,4,6-trimethylpyridinium fluoride to achieve high purity for electrochemical applications?
Answer:
- Recrystallization : Use ethanol/water mixtures (3:1 v/v) to isolate crystals, filtering under reduced pressure .
- Drying : Heat under vacuum (40°C, 24 hr) to remove residual solvents .
- Purity validation : Confirm via elemental analysis (<0.5% deviation) and Karl Fischer titration (<0.1% H₂O) .
Advanced: What are the mechanistic implications of fluoride ion coordination in 2,4,6-trimethylpyridine-mediated reactions, and how can kinetic studies elucidate these pathways?
Answer:
- Coordination modes : Fluoride can act as a Brønsted base (abstracting protons) or Lewis base (stabilizing metal centers). Kinetic isotope effects (KIEs) differentiate proton-transfer vs. electron-transfer steps .
- Rate laws : Conduct variable-time normalization analysis (VTNA) to determine reaction orders for fluoride and substrate .
- Inhibition studies : Add competing anions (e.g., Cl⁻) to probe fluoride’s role in rate-determining steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
